BENGHE Foundational & Exploratory

Check Availability & Pricing

Authored for Drug Development Professionals,
Researchers, and Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloro-3-isopropylbenzaldehyde
CAS No.: 1289158-75-3
Cat. No.: B3096760
. J

Abstract

4-Chloro-3-isopropylbenzaldehyde is a substituted aromatic aldehyde of increasing interest
in synthetic chemistry, serving as a versatile intermediate in the construction of more complex
molecular architectures, particularly in the agrochemical and pharmaceutical sectors. Its unique
substitution pattern—an activating, ortho-para directing isopropyl group and a deactivating,
ortho-para directing chloro group—presents a nuanced reactivity profile. This guide provides a
comprehensive analysis of its synthesis, structural characteristics, key chemical
transformations, and potential toxicological alerts. We delve into the causality behind
experimental choices for its synthesis and derivatization, offering field-proven insights and
detailed, self-validating protocols for its core reactions.

Physicochemical and Structural Profile

4-Chloro-3-isopropylbenzaldehyde, with the IUPAC name 4-chloro-3-(propan-2-
yl)benzaldehyde, is a crystalline solid at standard conditions.[1] Its molecular structure dictates
its reactivity, with the aldehyde functionality being the primary site for nucleophilic attack and
condensation reactions, while the aromatic ring is subject to electrophilic substitution, guided
by the existing substituents.

Table 1: Key Physicochemical Properties
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Property Value Source
Molecular Formula C10H11CIO PubChem[1]
Molecular Weight 182.64 g/mol PubChem[1]
CAS Number 1289158-75-3 PubChem[1]
White Crystalline Solid / Inferred from related
Appearance .
Colorless Oil benzaldehydes[2]
. ) ] Inferred from 4-
Boiling Point ~235 °C (estimated) )
isopropylbenzaldehyde[3]
CC(C)C1=C(C=CC(=C1)C=0)
SMILES PubChem[1]

Cl

Synthesis Pathway: A Mechanistic Approach

The synthesis of 4-Chloro-3-isopropylbenzaldehyde is not commonly detailed in standard
literature, but a logical and efficient route can be designed starting from cumene
(isopropylbenzene). The most effective strategy involves a Friedel-Crafts acylation followed by
a reduction, or a direct formylation reaction. We will focus on a two-step approach involving
chlorination and subsequent formylation.

Step 1: Electrophilic Chlorination of Cumene

The isopropyl group is an activating, ortho-para director. To achieve the desired 4-chloro-2-
isopropyl intermediate, direct chlorination of cumene would yield a mixture of ortho and para
products. A more controlled approach starts with 2-isopropylaniline, which can be chlorinated
and then converted to the target through a Sandmeyer reaction, although this is a multi-step
process. A more direct industrial method would be the chlorination of cumene under conditions
that favor the para-isomer, followed by separation.

Step 2: Formylation of 1-Chloro-2-isopropylbenzene

With the chlorinated precursor in hand, the aldehyde group can be introduced. The
Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for
formylating aromatic rings.
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» Rationale for Method Choice: The Vilsmeier-Haack reaction (using a phosphoryl
chloride/dimethylformamide (DMF) complex) is often preferred for its milder conditions
compared to the Gattermann-Koch reaction, which uses high pressures of carbon monoxide
and HCI with a copper(l) chloride/aluminium chloride catalyst.

Plausible Synthetic Pathway

Chlorination Formylation
(Isoprogmsgr?zene) (e.0., Clz, Lewis Acid) ={ 1-Chloro-2-isopropylbenzene Vilsmeier-Haack or Gattermann-Koch 4-Chloro-3-isopropylbenzaldehyde

Click to download full resolution via product page
Caption: Plausible two-step synthesis of 4-Chloro-3-isopropylbenzaldehyde from cumene.

Structural Analysis and Spectroscopic Sighature
Confirming the structure of 4-Chloro-3-isopropylbenzaldehyde relies on a combination of
spectroscopic techniques.

e 1H NMR Spectroscopy:

o Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically between & 9.8-
10.1 ppm.

o Aromatic Protons: The three protons on the benzene ring will appear as a complex
multiplet or as distinct doublets and a doublet of doublets between & 7.5-7.9 ppm, due to
their unique electronic environments and coupling.

o Isopropyl Group: A septet for the methine proton (CH) will be observed around & 3.0-3.4
ppm, coupled to the six methyl protons. The two methyl groups (CHs) will appear as a
doublet around o 1.2-1.4 ppm.

e 13C NMR Spectroscopy:
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o Carbonyl Carbon: The aldehyde carbon will have a characteristic signal in the range of &
190-195 ppm.

o Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their
chemical shifts influenced by the chloro, isopropyl, and aldehyde substituents.

o Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic
region (6 20-35 ppm).

« Infrared (IR) Spectroscopy:

o A strong, sharp absorption band characteristic of the C=0 stretch of an aromatic aldehyde
will be prominent around 1690-1710 cm™1,

o C-H stretching vibrations for the aromatic ring and the aldehyde proton will appear around
2850-3100 cm™1,

o The C-ClI stretch will be visible in the fingerprint region, typically between 600-800 cm~1,
e Mass Spectrometry (MS):
o The mass spectrum will show a molecular ion peak (M*) at m/z 182.[1]

o A characteristic (M+2)* peak at m/z 184 will also be present with approximately one-third
the intensity of the M* peak, which is indicative of the presence of a single chlorine atom
(due to the 3°Cl and 3’Cl isotopes).

Core Reactivity and Structural Alerts

The reactivity of 4-Chloro-3-isopropylbenzaldehyde is dominated by the aldehyde group and
the substituted aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde is a potent electrophile and a key handle for molecular elaboration.
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4-Chloro-3-isopropylbenzaldehyde

[O]
e.g., KMnOa, CrOs

[H]
e.g., NaBHa4, H2/Pd

Base-catalyzed
Aldol Condensation

Oxidation Product Reduction Product Condensation Product
(Carboxylic Acid) (Benzyl Alcohol) (e.g., a,B-Unsaturated Ketone)
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Caption: Key reaction pathways for the aldehyde group of the title compound.

o Oxidation: The aldehyde can be readily oxidized to the corresponding 4-chloro-3-
isopropylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnOa)
or chromic acid. Phase transfer catalysis can be employed to facilitate this oxidation in
biphasic systems.[4][5]

¢ Reduction: Selective reduction of the aldehyde to 4-chloro-3-isopropylbenzyl alcohol is
typically achieved using mild reducing agents like sodium borohydride (NaBHa) to avoid
reduction of the aromatic ring. Catalytic hydrogenation (Hz2/Pd) is also effective.

o Condensation Reactions: As an aldehyde lacking a-hydrogens, it is an excellent substrate for
crossed-aldol or Claisen-Schmidt condensation reactions with enolizable ketones or esters.
[6][7][8] This reaction is fundamental for forming new carbon-carbon bonds. For instance,
reaction with a ketone like acetophenone in the presence of a base (e.g., NaOH) will yield an
a,B-unsaturated ketone.

Reactivity of the Aromatic Ring

Further electrophilic aromatic substitution (EAS) is possible, though the ring is moderately
deactivated by the chloro and aldehyde groups. The directing effects are:

 |Isopropyl Group: Activating, ortho-para directing.

e Chloro Group: Deactivating, ortho-para directing.
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e Aldehyde Group: Strongly deactivating, meta directing.

The positions ortho to the isopropyl group (C2 and C5) are the most likely sites for further
substitution, with the C5 position being sterically more accessible.

Structural Alerts for Toxicity

» Aldehyde Functionality: Aldehydes are reactive electrophiles that can potentially react with
biological nucleophiles like proteins and DNA. This reactivity is a common structural alert.

» Chlorinated Aromatic Ring: Halogenated aromatic compounds can sometimes be associated
with persistence in the environment and potential for bioaccumulation. However, this specific
compound is not listed as a persistent, bioaccumulative, and toxic (PBT) substance.[9]

o Hazard Profile: Based on safety data for structurally related compounds like 4-
chlorobenzaldehyde, this compound should be handled as harmful if swallowed and an
irritant to the skin, eyes, and respiratory system.[2][9] Proper personal protective equipment
(PPE) is mandatory.[9]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based
on laboratory conditions and scale.

Protocol 1: Oxidation to 4-Chloro-3-isopropylbenzoic

Acid

 Principle: This protocol uses potassium permanganate in a basic aqueous solution to oxidize
the aldehyde to a carboxylate salt, which is then protonated to yield the carboxylic acid.

e Methodology:

o Dissolve 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in a suitable solvent like acetone
or t-butanol.

o Prepare a solution of potassium permanganate (KMnOas, ~1.5 eq) in water containing
sodium hydroxide (NaOH, 1.1 eq).
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o Slowly add the KMnOa solution to the aldehyde solution at 0-5 °C with vigorous stirring.

o Allow the reaction to warm to room temperature and stir until a brown precipitate of
manganese dioxide (MnOz2) forms and TLC analysis shows complete consumption of the
starting material.

o Quench the reaction by adding a saturated solution of sodium sulfite (Na=S0Os) until the
purple color disappears.

o Filter the mixture to remove MnO2 and wash the solid with water.
o Combine the aqueous filtrates and acidify with concentrated HCI to a pH of ~2.

o The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash
with cold water, and dry.

» Validation: The product's identity should be confirmed by melting point and IR spectroscopy
(disappearance of the aldehyde C=0 stretch around 1700 cm~* and appearance of a broad
O-H stretch around 2500-3300 cm~! and a carboxylic acid C=0 stretch around 1700-1725
cm™1).

Protocol 2: Reductive Amination with Benzylamine

e Principle: This two-step, one-pot procedure first forms an imine intermediate via
condensation with a primary amine, which is then reduced in situ to a secondary amine using
a mild reducing agent.

» Methodology:

o To a solution of 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in methanol, add
benzylamine (1.05 eq).

o Add a catalytic amount of acetic acid (e.g., 2-3 drops) and stir the mixture at room
temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

o Cool the reaction mixture to O °C in an ice bath.
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o Add sodium borohydride (NaBHa4, 1.5 eq) portion-wise, ensuring the temperature remains
below 10 °C.

o After the addition is complete, remove the ice bath and stir at room temperature for an
additional 3-4 hours or until the imine is fully consumed.

o Quench the reaction by slowly adding water.
o Extract the product with an organic solvent like ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography if necessary.

» Validation: Successful reaction is confirmed by *H NMR (disappearance of the aldehyde
proton at ~10 ppm and appearance of a new methylene (CHz) signal) and mass
spectrometry to confirm the expected molecular weight of the product.
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Reductive Amination Workflow
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Caption: Step-by-step workflow for the reductive amination protocol.

Safety and Handling
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As a research chemical, a full toxicological profile for 4-Chloro-3-isopropylbenzaldehyde is
not available. However, based on analogous structures, prudent safety measures are essential.

e Personal Protective Equipment (PPE): Always wear safety glasses with side-shields,
chemical-resistant gloves, and a lab coat.[9]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors.[10] Avoid contact with skin and eyes.[9] The compound may be sensitive to
air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark
place is recommended.[2][9]

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Solutions may be incinerated in a chemical incinerator equipped with an afterburner and
scrubber.

Conclusion

4-Chloro-3-isopropylbenzaldehyde is a valuable building block whose synthetic utility is
rooted in the versatile reactivity of its aldehyde functional group and the specific substitution
pattern on its aromatic core. Understanding its synthesis, spectroscopic fingerprints, and
predictable reactivity in oxidation, reduction, and condensation reactions is crucial for its
effective application in medicinal chemistry and materials science. While it carries structural
alerts common to aldehydes and chlorinated aromatics, it can be handled safely with standard
laboratory precautions. This guide provides the foundational knowledge and practical protocols
necessary for researchers to confidently incorporate this compound into their synthetic
programs.
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¢ Google Patents. (n.d.). US4622429A - Process for the preparation of substituted
benzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b3096760?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-isopropylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-isopropylbenzaldehyde
https://cameochemicals.noaa.gov/chemical/19980
https://en.wikipedia.org/wiki/Cuminaldehyde
https://www.chemijournal.com/archives/2016/vol4issue6/PartA/4-6-8-676.pdf
https://pdfs.semanticscholar.org/d3af/7dc0e987a9894c542d7bbedee368416f5c4a.pdf
https://www.labxchange.org/library/items/lb:LabXchange:49bbb8be:html:1
https://www.researchgate.net/publication/260298876_Catalytic_Reaction_of_Para-Isopropylbenzaldehyde_with_Propionaldehyde_over_Solid_Base_Catalysts
https://www.chegg.com/homework-help/questions-and-answers/crossed-aldol-condensation-reaction-unknown-cyclic-ketone-reacted-aromatic-aldehyde-presen-q3823279
https://www.cdhfinechemical.com/images/product/msds/10_31010261_4-CHLOROBENZALDEHYDECASNO-104-88-1-MSDS.pdf
https://www.merckmillipore.com/Web-CO-Site/en_US/-/COP/ShowDocument-File?ProductSKU=MDA_CHEM-801756&DocumentType=MSD&DocumentId=801756_SDS_MY_EN.PDF&DocumentUID=12003505&Language=EN&Country=MY&Origin=null&Display=inline
https://www.benchchem.com/product/b3096760#4-chloro-3-isopropylbenzaldehyde-structural-alerts-and-reactivity
https://www.benchchem.com/product/b3096760#4-chloro-3-isopropylbenzaldehyde-structural-alerts-and-reactivity
https://www.benchchem.com/product/b3096760#4-chloro-3-isopropylbenzaldehyde-structural-alerts-and-reactivity
https://www.benchchem.com/product/b3096760#4-chloro-3-isopropylbenzaldehyde-structural-alerts-and-reactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3096760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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